N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H11ClN2O4S It is known for its unique structure, which includes a chlorinated nitrophenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate.
Major Products Formed
Reduction: Formation of N-(5-amino-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(5-chloro-2-methyl-4-nitrophenyl)-4-carboxybenzenesulfonamide.
Scientific Research Applications
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-4-nitroaniline: A precursor in the synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide.
N-(4-chloro-2-nitrophenyl)benzenesulfonamide: A similar compound with a different substitution pattern on the phenyl ring.
N-(5-chloro-2-methyl-4-nitrophenyl)-acetamide: A related compound with an acetamide group instead of a sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfonamide group allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
55816-02-9 |
---|---|
Molecular Formula |
C14H13ClN2O4S |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9-3-5-11(6-4-9)22(20,21)16-13-8-12(15)14(17(18)19)7-10(13)2/h3-8,16H,1-2H3 |
InChI Key |
NRNNHKYAKLUYSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.